![molecular formula C23H30N4O2 B5655702 8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655702.png)
8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the diazaspiro[4.5]decanone family, known for various pharmacological activities. It's characterized by a spirocyclic structure incorporating both diaza (nitrogen-containing) and decanone (ten-membered ketone) moieties.
Synthesis Analysis
- Caroon et al. (1981) described the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , emphasizing the potential for variation in substituents at the 8 position (Caroon et al., 1981).
Molecular Structure Analysis
- The molecular structure of diazaspiro compounds has been extensively studied. Guillon et al. (2020) focused on a related compound, providing insights into its crystal structure and spectral analysis (Guillon et al., 2020).
Chemical Reactions and Properties
- Farag et al. (2008) investigated diazaspiro derivatives' reactions with various reagents, leading to the formation of related compounds. This study offers insights into the chemical reactivity of the diazaspiro[4.5]decanone class (Farag et al., 2008).
Physical Properties Analysis
- The physical properties of similar diazaspiro compounds were explored by Trishin et al. (2001), focusing on aspects like solubility and crystalline structure, which are relevant for understanding the compound of interest (Trishin et al., 2001).
properties
IUPAC Name |
8-(1-ethylpyrazole-3-carbonyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-27-14-10-20(24-27)22(29)25-15-11-23(12-16-25)17-21(28)26(18-23)13-6-9-19-7-4-3-5-8-19/h3-5,7-8,10,14H,2,6,9,11-13,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKIQUDVAHVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.